{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol
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Overview
Description
{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a methanol group attached to the second position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole and pyrazine rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The hydrogen atoms on the triazole and pyrazine rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide, followed by nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}carboxylic acid.
Reduction: this compound derivatives with reduced rings.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death . The exact molecular pathways may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Similar structure but with a trifluoromethyl group instead of a methanol group.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-α]pyrimidines: Different ring fusion and functional groups but similar triazole and pyrazine core.
Uniqueness
{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol is unique due to its specific combination of a triazole ring fused to a pyrazine ring with a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1823925-32-1 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-5-8-6-3-7-1-2-10(6)9-5/h1-3,11H,4H2 |
InChI Key |
ICIOKYRPCURHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=N1 |
Purity |
95 |
Origin of Product |
United States |
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